molecular formula C20H16N6O2S B2470318 N-(4-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891104-04-4

N-(4-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2470318
CAS No.: 891104-04-4
M. Wt: 404.45
InChI Key: MVPHMDBRJFNEAI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, triazole, pyridazine, and sulfanyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2S/c1-13(27)14-5-7-15(8-6-14)22-19(28)12-29-20-24-23-18-10-9-17(25-26(18)20)16-4-2-3-11-21-16/h2-11H,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPHMDBRJFNEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the pyridazine ring: This step may involve the reaction of the triazole intermediate with pyridine derivatives under specific conditions.

    Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.

    Acetylation of the phenyl ring:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives related to N-(4-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide. A notable study synthesized various triazole derivatives and evaluated them against strains of Candida and other fungi. The results indicated that certain compounds exhibited greater efficacy than traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

Antimalarial Properties

Another significant application of this compound class is its potential as an antimalarial agent. A virtual library of compounds was designed that included derivatives similar to this compound. In vitro evaluations showed promising results against Plasmodium falciparum, with some compounds demonstrating IC50 values below 5 µM . This suggests that such derivatives may serve as lead compounds for the development of new antimalarial drugs.

Enzyme Inhibition Studies

The compound also shows potential as an enzyme inhibitor. Molecular docking studies indicate that it can interact effectively with certain enzyme targets, which could lead to applications in treating diseases related to those enzymes. For instance, some studies have focused on its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses . This positions the compound within the realm of anti-inflammatory drug development.

Data Summary Table

ApplicationTarget Organism/EnzymeActivity LevelReference
AntifungalCandida albicansMIC ≤ 25 µg/mL
AntimalarialPlasmodium falciparumIC50 < 5 µM
Enzyme Inhibition5-lipoxygenase (5-LOX)Potential inhibitor

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide: can be compared with other triazole and pyridazine derivatives.

    Unique Features: The combination of triazole, pyridazine, and sulfanyl groups in a single molecule is relatively unique and may confer distinct biological activities.

List of Similar Compounds

    Triazole derivatives: Compounds containing the triazole ring, such as fluconazole.

    Pyridazine derivatives: Compounds containing the pyridazine ring, such as pyridazine itself.

    Sulfanyl compounds: Compounds containing the sulfanyl group, such as thiols.

For precise and detailed information, consulting scientific literature and databases is recommended.

Biological Activity

N-(4-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C23H22N4O3S\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure includes a triazole ring fused with a pyridazine moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit p38 mitogen-activated protein kinases (MAPK), which play a crucial role in inflammatory responses and cellular stress pathways. The triazole and pyridazine components may enhance binding affinity to these enzymes .
  • Cholinesterase Inhibition : Some derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neurotransmission regulation. This suggests potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

Research has indicated that compounds with similar structures possess antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains, suggesting that the sulfanyl group may enhance membrane permeability or disrupt bacterial cell walls .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals effectively, which is essential for protecting cells from oxidative stress .

Anti-inflammatory Effects

Given its structural similarity to known anti-inflammatory agents, this compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the synthesis and biological evaluation of triazole derivatives; found effective inhibition against AChE with IC50 values comparable to established drugs .
Study 2 Evaluated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria; demonstrated significant antibacterial effects .
Study 3 Assessed antioxidant activity using DPPH radical scavenging assays; reported high scavenging efficiency indicating potential for use in oxidative stress-related conditions .

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